2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors. One efficient method involves the addition of lithium acetylide (prepared in situ from phenylacetylene and butyl lithium) to cyclohexanone, followed by dehydration using POCl3-pyridine to form an epoxide. The epoxide is then opened with chiral amines or amino acid esters, followed by intramolecular, metal-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitriles to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitriles to amines.
Substitution: Friedel-Crafts acylation or alkylation can be employed using catalysts like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals with potential antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives.
Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the tetrahydro structure, making it less flexible.
4,5,6,7-Tetrahydroindole: Lacks the phenyl group, affecting its binding properties.
Indole-3-carbonitrile: Lacks the tetrahydro structure, influencing its reactivity.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is unique due to its combination of a phenyl group and a tetrahydroindole structure, which provides a balance of rigidity and flexibility, making it suitable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H14N2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-3,6-7,17H,4-5,8-9H2 |
InChI Key |
KRIAFCYRTQBUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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